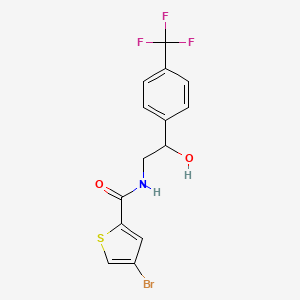

4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 144-146°C, a predicted boiling point of 346.6±42.0 °C, and a predicted density of 1.666±0.06 g/cm3 . The compound is also expected to have a pKa value of 11.81±0.70 .

Scientific Research Applications

In Vivo Metabolism and Synthesis Applications

Metabolism Study : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified several metabolites, suggesting two metabolic pathways involving deamination, reduction, oxidation, and acetylation processes. This insight could be relevant for understanding the metabolism of structurally similar compounds like 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide (Kanamori et al., 2002).

Chemical Synthesis and Functionalization : The synthesis and functionalization of thiophene derivatives, including methods for bromination and lithiation, provide foundational techniques for the manipulation of thiophene-based compounds. Such methodologies could be applied to the synthesis of this compound, enabling the exploration of its properties and applications (Bar & Martin, 2021).

Photophysical and Material Applications

- Optical Properties Enhancement : Research into postfunctionalization of poly(3-hexylthiophene) (P3HT) to study the effects of various functional groups on optical and photophysical properties highlights the potential of thiophene derivatives in modifying and enhancing material properties. This includes improving fluorescence yield in solid states, which could be relevant for materials engineering using thiophene carboxamide derivatives (Li, Vamvounis, & Holdcroft, 2002).

Organosilicon Polymer Applications

- Polymer Synthesis : The preparation and reactions of poly[(ethoxysilylene)phenylenes] demonstrate the versatility of bromophenyl derivatives in polymer chemistry. This research shows how bromophenyl-based compounds can be used to create polymers with specific thermal and reactive properties, potentially applicable to this compound for creating novel materials (Ohshita et al., 1997).

Mechanism of Action

Target of Action

For instance, the presence of a thiophene ring, a bromine atom, and a trifluoromethyl group could imply interactions with proteins or enzymes that recognize these structural motifs .

Mode of Action

For example, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s structure suggests it might be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Result of Action

The compound’s structure suggests it might have potential therapeutic applications, given its potential for interactions with various biological targets .

Properties

IUPAC Name |

4-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO2S/c15-10-5-12(22-7-10)13(21)19-6-11(20)8-1-3-9(4-2-8)14(16,17)18/h1-5,7,11,20H,6H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTOCIABGRQLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C2=CC(=CS2)Br)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)

![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)

![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2513110.png)

![2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide](/img/structure/B2513114.png)

![1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride](/img/structure/B2513116.png)

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxy-3-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2513117.png)

![(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2513118.png)

![3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide](/img/structure/B2513122.png)